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molecular formula C13H11IO B010812 1-(Benzyloxy)-4-iodobenzene CAS No. 19578-68-8

1-(Benzyloxy)-4-iodobenzene

Cat. No. B010812
M. Wt: 310.13 g/mol
InChI Key: MPWFGAWFTAZWKZ-UHFFFAOYSA-N
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Patent
US08029919B2

Procedure details

A reaction mixture composed of 21.40 g (95.3 mmol) of 98% 4-iodophenol, 12.19 g (95.3 mmol) of 99% benzyl chloride, 20.73 g (150 mmol) of potassium carbonate and 250 ml of acetone was heated to reflux temperature and heated to boiling for 30 hours. After cooling to room temperature, the reaction mixture was filtered. The filtrate was concentrated and then cooled in an ice bath, in the course of which a solid precipitated out. This was removed by means of a blue-band filter and then dried. The crude product (23.22 g) was recrystallized from 70 ml of ethanol. 17.20 g (58% of theory) of colorless microcrystals having an m.p. of 61-62° C. (lit. 62° C.) were obtained.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
12.19 g
Type
reactant
Reaction Step Two
Quantity
20.73 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH2:9](Cl)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:9]([O:8][C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Step Two
Name
Quantity
12.19 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
20.73 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath, in the course of which a solid
CUSTOM
Type
CUSTOM
Details
precipitated out
CUSTOM
Type
CUSTOM
Details
This was removed by means of a blue-band filter
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product (23.22 g) was recrystallized from 70 ml of ethanol
CUSTOM
Type
CUSTOM
Details
an m.p. of 61-62° C. (lit. 62° C.)
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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